- Bicyclic compound used as lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, preparation method and pharmaceutical use, China, , ,

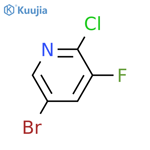

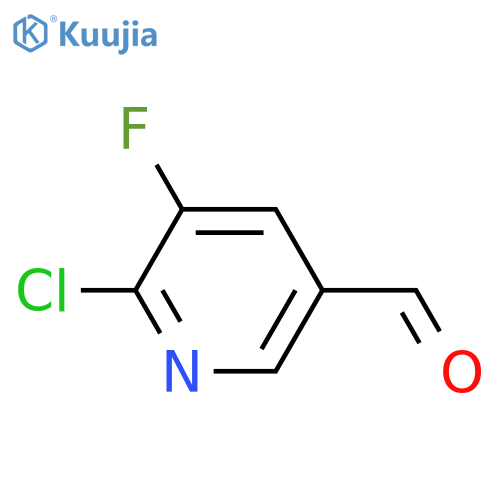

Cas no 950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde)

950691-52-8 structure

商品名:6-Chloro-5-fluoropyridine-3-carbaldehyde

CAS番号:950691-52-8

MF:C6H3ClFNO

メガワット:159.545523881912

MDL:MFCD13189060

CID:834951

PubChem ID:21698194

6-Chloro-5-fluoropyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-5-fluoronicotinaldehyde

- 6-chloro-5-fluoropyridine-3-carbaldehyde

- 3-PYRIDINECARBOXALDEHYDE,6-CHLORO-5-FLUORO-

- 6-Chloro-3-fluoronicotinaldehyde

- 6-chloro-5-fluoro-3-Pyridinecarboxaldehyde

- 6-chloro-5-fluoro-3-pyridinecarbaldehyde

- 6-Chloro-5-fluoro-3-pyridinecarboxaldehyde (ACI)

- CS-0045099

- MFCD13189060

- MNOGYCPIVIXHRK-UHFFFAOYSA-N

- DTXSID90617065

- 950691-52-8

- AC-33404

- AKOS016007339

- 2-Chloro-3-fluoropyridine-3-carboxaldehyde

- EN300-195404

- 6-chloro-5-fluoro-3-pyridine carbaldehyde

- DB-024971

- 6-Chloro-5-fluoro-pyridine-3-carbaldehyde

- SY123385

- AB67661

- BS-24663

- SCHEMBL875527

- 6-Chloro-5-fluoropyridine-3-carbaldehyde

-

- MDL: MFCD13189060

- インチ: 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H

- InChIKey: MNOGYCPIVIXHRK-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=C(F)C(Cl)=NC=1

計算された属性

- せいみつぶんしりょう: 158.98900

- どういたいしつりょう: 158.9887196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.444

- ふってん: 235 ºC

- フラッシュポイント: 96 ºC

- PSA: 29.96000

- LogP: 1.68660

6-Chloro-5-fluoropyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115739-5g |

6-Chloro-5-fluoronicotinaldehyde |

950691-52-8 | 98% | 5g |

¥3487.00 | 2024-04-24 | |

| TRC | C360225-50mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 50mg |

$ 150.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB253-1g |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 98% | 1g |

1289.0CNY | 2021-08-04 | |

| TRC | C360225-100mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 100mg |

$ 224.00 | 2023-04-18 | ||

| TRC | C360225-250mg |

6-Chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 250mg |

$ 397.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1219177-1G |

6-chloro-5-fluoro-pyridine-3-carbaldehyde |

950691-52-8 | 97% | 1g |

$110 | 2024-07-21 | |

| Chemenu | CM178797-1g |

6-chloro-5-fluoronicotinaldehyde |

950691-52-8 | 95% | 1g |

$400 | 2021-08-05 | |

| Chemenu | CM178797-5g |

6-chloro-5-fluoronicotinaldehyde |

950691-52-8 | 95% | 5g |

$609 | 2022-06-09 | |

| eNovation Chemicals LLC | D549189-5g |

6-chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 95% | 5g |

$1600 | 2024-05-24 | |

| Enamine | EN300-195404-0.05g |

6-chloro-5-fluoropyridine-3-carbaldehyde |

950691-52-8 | 95% | 0.05g |

$33.0 | 2023-09-17 |

6-Chloro-5-fluoropyridine-3-carbaldehyde 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

リファレンス

- Preparation of spirotricycle compounds as RIPK1 inhibitors for the treatment and prevention of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, -78 °C; 30 min, -78 °C

1.2 10 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Water ; -78 °C

1.2 10 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Water ; -78 °C

リファレンス

- Preparation of 2-(3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide and 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide derivatives as GPR139 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

リファレンス

- Fused imidazopyrimidinones as Lp-LPA2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

リファレンス

- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, United States, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 20 min, 0 °C; 30 min, 0 °C

1.2 10 min, 0 °C; 30 min, 0 °C

1.3 Reagents: Water ; 0 °C; 0 °C → rt

1.2 10 min, 0 °C; 30 min, 0 °C

1.3 Reagents: Water ; 0 °C; 0 °C → rt

リファレンス

- GPR139 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Acetic acid , Hexamethylenetetramine Solvents: Water ; rt → reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

リファレンス

- Benzofurans and related compounds as S1P receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and related immune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Silver nitrate Solvents: Ethanol , Water ; 1 h, 100 °C

リファレンス

- Preparation of novel pyrimidinone and pyridinone compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water ; 1 h, 110 °C

リファレンス

- Preparation of tricyclic compounds as Lp-PLA2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 10 min, -78 °C

1.2 -78 °C; 1 h, -78 °C → rt

1.2 -78 °C; 1 h, -78 °C → rt

リファレンス

- Preparation of piperidinylideneaminooxypiperidine derivatives for use as GPR119 modulators, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 30 min, -78 °C

1.2 30 min, -78 °C

1.2 30 min, -78 °C

リファレンス

- Isoxazolidine derivatives inhibitors of receptor interacting protein kinase 1 (RIPK1) and their preparation, World Intellectual Property Organization, , ,

6-Chloro-5-fluoropyridine-3-carbaldehyde Raw materials

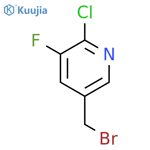

- 5-Bromo-2-chloro-3-fluoropyridine

- Pyridine, 5-(bromomethyl)-2-chloro-3-fluoro-

- Pyridine, 2-chloro-5-(dibromomethyl)-3-fluoro-

6-Chloro-5-fluoropyridine-3-carbaldehyde Preparation Products

6-Chloro-5-fluoropyridine-3-carbaldehyde 関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

950691-52-8 (6-Chloro-5-fluoropyridine-3-carbaldehyde) 関連製品

- 2680540-67-2(2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride)

- 1048699-62-2(3-benzoyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-1lambda6,3-thiazolidine-1,1-dione)

- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)

- 1805656-38-5(3-Cyano-6-ethyl-2-methoxybenzoic acid)

- 1361812-35-2(3-(Aminomethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxylic acid)

- 1011397-91-3(1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid)

- 1125409-65-5(1-Benzyl-1H-indazole-5-carbonitrile)

- 2320214-92-2(N-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl-2-methylbenzamide)

- 1142952-15-5(5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine)

- 2377035-18-0({2-Azabicyclo[2.2.2]octan-4-yl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:950691-52-8)6-Chloro-5-fluoropyridine-3-carbaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):301.0/1320.0